8-carboxy-iso-iantheran A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

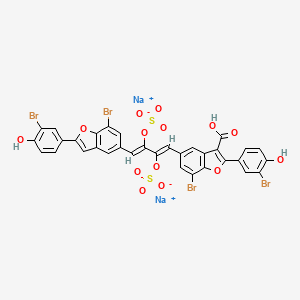

8-carboxy-iso-iantheran A, also known as this compound, is a useful research compound. Its molecular formula is C33H16Br4Na2O14S2 and its molecular weight is 1066.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Methylation of the Carboxyl Group

8-Carboxy-iso-iantheran A undergoes methylation under controlled conditions to yield its methyl ester derivative. This reaction is pivotal for enhancing solubility or modifying bioactivity.

-

Conditions : Methylation typically involves esterification reagents (e.g., diazomethane or methanol with acid catalysis) .

-

Significance : Methylation retains structural integrity while altering physicochemical properties for receptor-binding studies .

pH-Dependent Protonation/Deprotonation

The carboxyl group exhibits pH-sensitive behavior, influencing solubility and reactivity:

-

Acidic Conditions : Protonation of the carboxyl group (-COOH) occurs, reducing polarity and enhancing lipophilicity.

-

Basic Conditions : Deprotonation forms a carboxylate anion (-COO⁻), increasing water solubility.

Decarboxylation Under Extreme Conditions

Decarboxylation is observed under high temperatures or extreme pH, leading to loss of CO₂:

-

Conditions : Temperatures >45°C or prolonged exposure to pH <4.5 or >9.

-

Product : Decarboxylated derivative with a modified benzofuran structure.

-

Stability Note : Degradation accelerates at 45°C, rendering the compound undetectable within 24 hours.

Esterification and Nucleophilic Substitution

The carboxyl group participates in esterification and substitution reactions:

-

Esterification : Forms ester derivatives with alcohols (e.g., ethanol), enhancing stability for formulation.

-

Nucleophilic Substitution : Reacts with amines or thiols to generate amide or thioester analogs.

Stability in Biological Matrices

Studies in urine and oral fluid reveal stability nuances:

Reaction By-Products and Contaminants

Synthetic routes (e.g., CBD cyclization) yield by-products:

-

Common By-Products : Δ⁸-THC-iso-THC, olivetol, and triethyl citrate .

-

Analytical Challenges : LC-MS/MS struggles to distinguish Δ⁸-THC from Δ⁹-THC/CBD due to identical m/z ratios .

Pharmacological Implications

Modifications like methylation improve agonist activity at P2Y₁₁ receptors (EC₅₀ = 0.48 μM) . Decarboxylation or esterification may alter receptor affinity, necessitating stability-controlled formulations .

Propiedades

Fórmula molecular |

C33H16Br4Na2O14S2 |

|---|---|

Peso molecular |

1066.2 g/mol |

Nombre IUPAC |

disodium;[(1Z,3Z)-1-[7-bromo-2-(3-bromo-4-hydroxyphenyl)-1-benzofuran-5-yl]-4-[7-bromo-2-(3-bromo-4-hydroxyphenyl)-3-carboxy-1-benzofuran-5-yl]-3-sulfonatooxybuta-1,3-dien-2-yl] sulfate |

InChI |

InChI=1S/C33H18Br4O14S2.2Na/c34-20-11-16(1-3-24(20)38)26-13-18-5-14(7-22(36)30(18)48-26)9-27(50-52(42,43)44)28(51-53(45,46)47)10-15-6-19-29(33(40)41)31(49-32(19)23(37)8-15)17-2-4-25(39)21(35)12-17;;/h1-13,38-39H,(H,40,41)(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2/b27-9-,28-10-;; |

Clave InChI |

XKIJWXPLHXBRNA-GJMBIJSZSA-L |

SMILES isomérico |

C1=CC(=C(C=C1C2=CC3=C(O2)C(=CC(=C3)/C=C(/C(=C/C4=CC5=C(C(=C4)Br)OC(=C5C(=O)O)C6=CC(=C(C=C6)O)Br)/OS(=O)(=O)[O-])\OS(=O)(=O)[O-])Br)Br)O.[Na+].[Na+] |

SMILES canónico |

C1=CC(=C(C=C1C2=CC3=C(O2)C(=CC(=C3)C=C(C(=CC4=CC5=C(C(=C4)Br)OC(=C5C(=O)O)C6=CC(=C(C=C6)O)Br)OS(=O)(=O)[O-])OS(=O)(=O)[O-])Br)Br)O.[Na+].[Na+] |

Sinónimos |

8-carboxy-iso-iantheran A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.